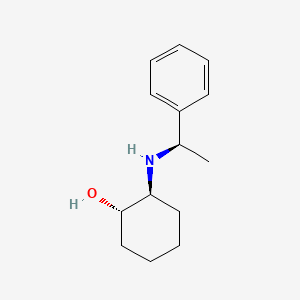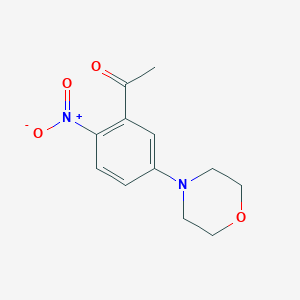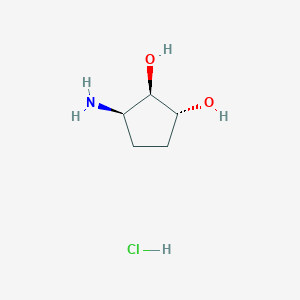![molecular formula C8H14O3 B3176243 [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate CAS No. 98516-06-4](/img/structure/B3176243.png)
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate
Overview
Description
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its utility in drug synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate typically involves the esterification of [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous solution for hydrolysis of the ester group.
Major Products
Oxidation: [(1R,2S)-2-(Carboxymethyl)cyclobutyl]methanol.
Reduction: [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol.
Substitution: [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol and acetic acid.
Scientific Research Applications
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions .
Comparison with Similar Compounds
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate can be compared with other similar compounds such as:
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol: Lacks the acetate group, making it less reactive in esterification reactions.
[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]methyl acetate: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic properties.
[(1R,2S)-2-(Hydroxymethyl)cyclopentyl]methyl acetate: Contains a cyclopentyl ring, which affects its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCYJQQTKKLOY-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


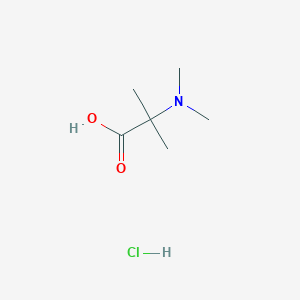
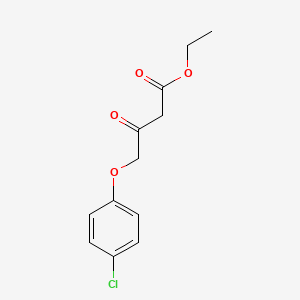
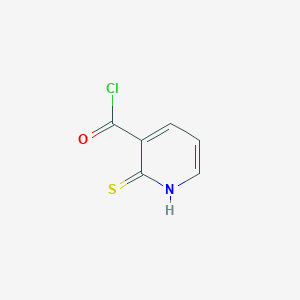
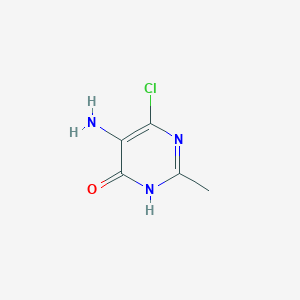

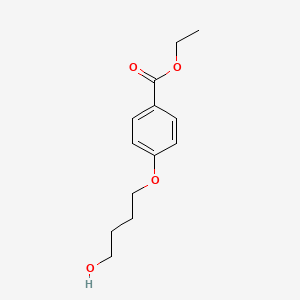
amine](/img/structure/B3176194.png)

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)

